molecular formula C23H17BrN2O3 B2382780 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 342608-75-7

3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2382780
CAS No.: 342608-75-7
M. Wt: 449.304
InChI Key: GNQZNWLVJIDMTL-UHFFFAOYSA-N
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Description

The compound 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the bicyclic isoxazolidine family, characterized by a fused pyrrolo[3,4-d]isoxazole-dione core. This structure features a bicyclic framework with two phenyl groups at positions 2 and 5 and a 3-bromophenyl substituent at position 3 (Figure 1). Key functional groups include the isoxazole ring, carbonyl groups (C=O), and a bromine atom, which influence its physicochemical and spectroscopic properties.

Properties

IUPAC Name

3-(3-bromophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-16-9-7-8-15(14-16)20-19-21(29-26(20)18-12-5-2-6-13-18)23(28)25(22(19)27)17-10-3-1-4-11-17/h1-14,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQZNWLVJIDMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets and pathways. The isoxazole ring can participate in various biochemical processes, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrolo[3,4-d]isoxazole-dione derivatives and heterocyclic analogs, emphasizing substituent effects on properties.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound (Inferred) 3-(3-Bromophenyl), 2,5-diphenyl C₂₃H₁₇BrN₂O₃ ~465.3 N/A ~1651 (C=O), ~533 (C-Br)
3af () 5-Methyl, 3-(p-tolyl) C₁₄H₁₄N₂O₃ 266.28 N/A 1651 (C=O)
21b () 3-[(E)-2-(4-Isopropylphenyl)tetrazolyl]vinyl C₂₃H₂₅N₆O₃ 457.48 135–136 1595 (C=N), 1248 (C=S)
2c () 3-((E)-Styryl), 2,5-diphenyl C₂₆H₂₀N₂O₃ 408.45 N/A N/A
3-(2,4-Dichlorophenyl)-2,5-diphenyl () 3-(2,4-Dichlorophenyl), 2,5-diphenyl C₂₃H₁₆Cl₂N₂O₃ 439.29 N/A N/A

Key Observations:

Substituent Effects on Molecular Weight :

  • Bromine and chlorine substituents significantly increase molecular weight. For example, the dichlorophenyl analog () has a molecular weight of 439.29 g/mol, while the bromophenyl target compound is ~465.3 g/mol .
  • Styryl-substituted derivatives (e.g., 2c in ) exhibit lower molecular weights (~408.45 g/mol) due to the absence of halogens .

Spectral Properties :

  • IR Spectroscopy : The C=O stretch in the target compound’s core is consistent at ~1651 cm⁻¹ across analogs (e.g., 3af in ). The C-Br stretch (~533 cm⁻¹) aligns with benzoxazole-thione derivatives () .
  • ¹H-NMR : Aromatic protons in bromophenyl/chlorophenyl derivatives resonate between δ 6.8–8.0 ppm, as seen in and . Styryl-substituted analogs () show additional vinyl proton signals at δ 6.73–6.88 ppm .

Thermal Stability: The tetrazolyl-substituted compound 21b () has a higher melting point (135–136°C) compared to non-rigid analogs, likely due to increased planarity and intermolecular interactions .

Biological Activity

3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound notable for its unique bicyclic structure that incorporates both isoxazole and pyrrole moieties. This compound has garnered attention due to its potential biological activities, although comprehensive studies are still limited. The following sections explore its synthesis, biological mechanisms, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H19BrN2O4C_{24}H_{19}BrN_{2}O_{4}, with a molecular weight of approximately 479.33 g/mol. The structure features a bromophenyl group and diphenyl groups which contribute to its chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrrole Ring : Cyclization of suitable precursors with amines under acidic or basic conditions.
  • Isoxazole Ring Formation : Constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
  • Introduction of Phenyl Groups : Usually through Friedel-Crafts acylation or alkylation reactions.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. Notably:

  • Cytotoxicity : Research on isoxazole derivatives has shown varying levels of cytotoxicity against human promyelocytic leukemia cell lines (HL-60). For instance, related compounds exhibited IC50 values ranging from 86 to 755 μM .
  • Mechanism of Action : Isoxazole derivatives can induce apoptosis and cell cycle arrest by modulating the expression levels of key regulatory proteins such as Bcl-2 and p21^WAF-1 . This suggests that the target compound may similarly influence these pathways.

Case Studies

While specific studies on this compound are scarce, analogous compounds have provided insights into potential therapeutic applications:

  • Isoxazole Derivatives : A study on new isoxazole derivatives indicated their ability to affect mRNA expression levels associated with apoptosis and cell cycle regulation .
    CompoundIC50 (μM)Mechanism of Action
    Isoxazole (3)86Decrease in Bcl-2 expression
    Isoxazole (6)755Increase in p21^WAF-1 levels

Potential Applications

The structural features of this compound suggest various applications in medicinal chemistry:

  • Anticancer Agents : Given its potential cytotoxic effects on leukemia cells, further exploration could position this compound as a candidate for anticancer drug development.
  • Materials Science : The unique bicyclic structure may also lend itself to applications in developing novel functional materials such as organic semiconductors.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione?

  • Methodological Answer : The synthesis involves multi-step heterocyclic formation, leveraging cyclization of precursors such as substituted phenylhydrazines and α,β-unsaturated ketones. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions typically proceed at 80–100°C to balance yield and side-product suppression .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation steps critical for ring closure .

Table 1 : Example Synthesis Conditions

StepReagentsSolventTemp (°C)Yield (%)
1Phenylhydrazine, bromophenyl ketoneDMF8065–70
2Cyclization agent (e.g., POCl₃)Toluene10050–55

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H-NMR : Key peaks include aromatic protons (δ 6.8–8.0 ppm) and diastereotopic protons in the pyrrolo-isoxazole core (δ 4.5–5.5 ppm). Coupling constants (J = 12–17 Hz) confirm stereochemistry .
  • IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 1240–1280 cm⁻¹ (C–Br) validate functional groups .
  • Mass Spec : Molecular ion peaks (e.g., m/z 464 [M+1]⁺) align with calculated molecular weights .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :
  • In vitro binding assays : Use fluorescence polarization or SPR to measure affinity for target proteins (e.g., kinases, GPCRs) .
  • Cytotoxicity screening : Employ MTT assays on cell lines (e.g., HeLa, HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering) by analyzing peak splitting at low temperatures .
  • DFT calculations : Compare experimental and computed chemical shifts to identify conformational mismatches .
  • Heteronuclear Correlation (HSQC) : Map ¹H-¹³C couplings to confirm assignments of ambiguous peaks .

Q. What strategies optimize regioselectivity in functionalizing the pyrrolo-isoxazole core for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Directed lithiation : Use tert-butyllithium to deprotonate specific positions, enabling selective bromination or sulfonation .
  • Protecting group chemistry : Temporarily block reactive sites (e.g., with Boc groups) to direct substitutions to desired positions .

Table 2 : Substituent Effects on Bioactivity

Substituent PositionModificationImpact on IC₅₀ (nM)Reference
3-BromophenylCl → F120 → 85
2-PhenylMeO → CF₃200 → 150

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., COX-2) to map binding pockets .
  • Kinetic assays : Measure kcat/Km ratios under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Molecular dynamics simulations : Track conformational changes in the target protein over 100-ns trajectories to identify allosteric effects .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Replicate experiments under inert atmospheres (e.g., N₂) to rule out oxidation artifacts in yield discrepancies .
  • Theoretical Frameworks : Link SAR studies to conceptual models like Hammett plots to predict electronic effects of substituents .

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